N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
Description
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a 2,5-dimethylphenyl group and a 2-hydroxyquinolin-3-ylmethyl group
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-12-13-18(2)23(14-17)27(25(29)19-8-4-3-5-9-19)16-21-15-20-10-6-7-11-22(20)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLXINOTRFFPHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 2-hydroxyquinoline, is reacted with formaldehyde and a secondary amine to form the 2-hydroxyquinolin-3-ylmethyl intermediate.
Amidation Reaction: The intermediate is then reacted with 2,5-dimethylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a benzamide group.
Uniqueness
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is unique due to its specific substitution pattern and the presence of both a benzamide and a quinoline moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
